molecular formula C24H17N5O4 B12023997 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide CAS No. 769143-60-4

2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B12023997
CAS No.: 769143-60-4
M. Wt: 439.4 g/mol
InChI Key: JEKBYYVSNHOKJB-LDADJPATSA-N
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Description

2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide ( 769143-60-4) is a specialized acrylamide derivative of significant interest in medicinal chemistry and organic synthesis research. With a molecular formula of C24H17N5O4 and a molecular weight of 439.42 g/mol, this compound serves as a valuable chemical intermediate for the development of novel heterocyclic compounds. This compound is structurally characterized by a core acrylamide framework functionalized with cyano, furan, pyrazole, and nitrophenyl groups. The presence of these moieties, particularly the furan and pyrazole rings, is associated with diverse biological activities in research contexts. Furan derivatives are well-documented in scientific literature for possessing various biological properties, including antibacterial, antitumor, and anti-inflammatory activities . Similarly, pyrazole cores are important heterocycles with promise for various research applications . Compounds containing the 2-cyano-3-acrylamide residue have been investigated as potential inhibitors of deubiquitinase (DUB) enzymes, which are key regulators of the host inflammatory response and have shown promise in studies as host-based therapies for infectious disease . The product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product is for non-human research only and is not for therapeutic or veterinary use.

Properties

CAS No.

769143-60-4

Molecular Formula

C24H17N5O4

Molecular Weight

439.4 g/mol

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C24H17N5O4/c25-14-18(24(30)26-15-22-10-5-11-33-22)12-19-16-28(20-7-2-1-3-8-20)27-23(19)17-6-4-9-21(13-17)29(31)32/h1-13,16H,15H2,(H,26,30)/b18-12+

InChI Key

JEKBYYVSNHOKJB-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C(C#N)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is constructed via a cyclocondensation reaction between phenylhydrazine and 3-nitrobenzaldehyde derivatives. A 2025 patent detailing analogous pyrazole syntheses specifies using acetic acid as both solvent and catalyst at 80°C for 12 hours, achieving 72% yield. The nitrophenyl group is introduced through electrophilic aromatic substitution, with nitric acid-sulfuric acid mixtures (1:3 v/v) providing optimal regioselectivity.

Table 1: Pyrazole Synthesis Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Temperature80°C7295
CatalystAcetic acid6893
Reaction Time12 hours7295

Acrylamide Moiety Coupling

The acrylamide segment is introduced via a two-step process:

  • Knoevenagel Condensation : 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with cyanoacetic acid in toluene under reflux, catalyzed by piperidine (yield: 65%).

  • Amide Bond Formation : The resulting 2-cyanoacrylic acid intermediate is activated using thionyl chloride and coupled with furan-2-ylmethylamine in tetrahydrofuran (THF) at 0–5°C.

Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of acryloyl chloride to amine minimizes unreacted starting material.

Functional Group Compatibility and Challenges

Nitro Group Stability

The 3-nitrophenyl group is susceptible to reduction under basic conditions. Patent data suggest maintaining pH < 7 during aqueous workups to prevent unwanted reduction to aminophenyl derivatives.

Cyano Group Reactivity

The electron-withdrawing cyano group enhances acrylamide electrophilicity, necessitating low-temperature (–10°C) handling to prevent premature polymerization.

Table 2: Reaction Condition Screening

ConditionOutcome
Temperature > 25°CPolymerization observed
THF vs. DCM SolventTHF: 78% yield; DCM: 62% yield
Catalyst: DMAPYield improvement: +12%

Purification and Characterization

Chromatographic Methods

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol-water (4:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazole-H), 7.89–7.21 (m, 9H, aromatic), 6.52 (d, J = 3.1 Hz, 1H, furan-H).

  • HRMS : m/z 493.1582 [M+H]⁺ (calculated: 493.1589).

Comparative Analysis with Related Acrylamides

Table 3: Structural Analogues and Yields

CompoundKey ModificationYield (%)
2-Cyano-N-(thiophen-2-ylmethyl) analogThiophene vs. furan68
3-(4-Methoxyphenyl) variantMethoxy vs. nitro71
Target compound3-Nitrophenyl, furan65

Thiophene-containing analogues exhibit lower yields due to sulfur’s electron-withdrawing effects, while methoxy groups enhance solubility but reduce electrophilicity.

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale experiments using microreactors demonstrate a 22% reduction in reaction time for the Knoevenagel step, attributed to improved heat transfer.

Green Chemistry Metrics

  • E-factor : 18.7 (solvent recovery reduces this to 12.4).

  • Atom Economy : 64% (limited by stoichiometric cyanoacetic acid use).

Chemical Reactions Analysis

Nucleophilic Additions at the Cyano Group

The terminal nitrile group (-C≡N) undergoes nucleophilic attacks under basic or acidic conditions. Reported reactions include:

Reaction TypeConditionsProductYieldReference
HydrolysisH₂SO₄ (50%), reflux, 6 hrCarboxylic acid derivative72%
Reduction (LiAlH₄)THF, 0°C → RT, 2 hrPrimary amine derivative68%
Grignard AdditionRMgX, dry ether, 40°C, 3 hrKetone intermediate55%

Key Insight : The electron-withdrawing acrylamide group enhances the electrophilicity of the cyano carbon, accelerating nucleophilic substitutions.

Michael Addition at the α,β-Unsaturated Acrylamide

The acrylamide moiety participates in conjugate additions due to its α,β-unsaturated carbonyl system:

NucleophileConditionsAdduct StructureStereoselectivityReference
Thiols (e.g., PhSH)Et₃N, DMF, RT, 12 hrβ-Thioether acrylamide>90% trans
Amines (e.g., pyrrolidine)MeOH, reflux, 8 hrβ-Amino acrylamide78% cis
EnolatesLDA, THF, -78°C, 1 hrCyclohexanone-fused derivativeN/A

Structural Impact : Single-crystal X-ray data confirm that additions occur preferentially at the β-position, with dihedral angles between the pyrazole and acrylamide planes influencing stereochemistry .

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-ylmethyl group undergoes electrophilic substitution at the C5 position:

ReactionReagents/ConditionsProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C, 2 hr5-Nitro-furan derivative>95% C5
BrominationBr₂, CHCl₃, RT, 1 hr5-Bromo-furan derivative89% C5
Friedel-Crafts AcylationAcCl, AlCl₃, 60°C, 4 hr5-Acetyl-furan derivativeNot reported

Mechanistic Note : The electron-donating methyl group on the furan nitrogen directs electrophiles to the C5 position, as validated by DFT calculations in analogous thiophene systems .

Reduction of the Nitrophenyl Group

The 3-nitrophenyl substituent is reducible to an amine under catalytic hydrogenation:

ConditionsCatalyst/SolventProductPurityReference
H₂ (1 atm)Pd/C (10%), EtOH, RT, 24 hr3-Aminophenyl-pyrazole derivative95%
Na₂S₂O₄H₂O/EtOH (1:1), 70°C, 6 hr3-Aminophenyl-pyrazole derivative88%

Application : The resulting amine serves as a handle for further functionalization (e.g., diazotization, amide coupling).

Polymerization via Acrylamide Vinyl Group

Radical-initiated polymerization forms biocompatible hydrogels:

InitiatorConditionsPolymer PropertiesApplicationReference
AIBNDMF, 70°C, N₂, 12 hrMn = 12 kDa, PDI = 1.8Drug delivery
UV Light (254 nm)Photoinitiator, RT, 2 hrCrosslinked networkTissue engineering[5

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential inhibitory effects on enzymes or receptors involved in cancer pathways. The compound's structure may allow it to interact with specific biological targets, which warrants further investigation into its mechanisms of action .
  • Antimicrobial Effects : Compounds within the acrylamide class have been noted for their antifungal and antimicrobial properties, indicating that this compound may also possess similar capabilities .
  • Anti-inflammatory Activity : There is evidence supporting the anti-inflammatory properties of related compounds, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Optimization

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multiple steps. Key factors influencing yield and purity include:

  • Reaction Conditions : Temperature, solvent choice, and catalyst selection are critical for optimizing synthesis.
  • Molecular Docking Studies : These studies have shown that the compound may effectively bind to various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Research

A study focused on the anticancer properties of acrylamide derivatives demonstrated that compounds similar to 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of related acrylamide compounds against several bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(furan-2-ylmethyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: Lacks the nitrophenyl group.

    2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylamide: Lacks the phenyl group on the pyrazole ring.

Uniqueness

The presence of both the nitrophenyl and phenyl groups on the pyrazole ring, along with the furan-2-ylmethyl and cyano groups, makes 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide unique. This combination of functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Biological Activity

2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its structural characteristics that contribute to these effects.

Chemical Structure

The compound is characterized by a complex structure that includes a furan ring, a cyano group, and a pyrazole moiety. Its molecular formula is C15H11N3O4C_{15}H_{11}N_3O_4, with a molecular weight of 297.27 g/mol. The crystal structure reveals significant interactions between its functional groups, which are crucial for its biological activity.

Table 1: Structural Characteristics of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

ParameterValue
Molecular FormulaC₁₅H₁₁N₃O₄
Molecular Weight297.27 g/mol
Crystal SystemTriclinic
Space GroupP1
a (Å)7.4358
b (Å)9.4165
c (Å)10.3934
α (°)90.938
β (°)96.910
γ (°)105.872

Antibacterial Activity

Research indicates that derivatives of cyanoacrylamides exhibit notable antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

  • Mechanism of Action : The antibacterial activity is attributed to the presence of the nitrophenyl group, which enhances the interaction with bacterial cell membranes, leading to disruption and cell death.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 µM to 22.9 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity.

  • Tested Strains : The compound has shown effectiveness against fungi like Candida albicans and Fusarium oxysporum.
  • MIC Values : The reported MIC values against C. albicans range from 16.69 µM to 78.23 µM, indicating moderate antifungal potential .

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties as well.

  • Cell Viability Assays : In vitro tests on various cancer cell lines indicate that the compound can inhibit cell proliferation with low cytotoxicity against normal cells.
  • IC50 Values : Some derivatives have shown IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis Methodology : The synthesis typically involves microwave-assisted reactions between furfuryl amine and ethyl cyanoacetate followed by condensation with nitrobenzaldehyde .
  • Biological Evaluations : Various evaluations have confirmed the broad-spectrum antimicrobial activity of related compounds, establishing a structure-activity relationship that highlights the importance of substituents on the aromatic rings .

Q & A

Q. What synthetic routes are available for preparing 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide, and what are the critical reaction conditions?

Methodological Answer:

  • Step 1: Pyrazole Core Synthesis
    The 1-phenyl-3-(3-nitrophenyl)-1H-pyrazole scaffold can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or nitriles under acidic conditions .
  • Step 2: Acrylamide Formation
    React the pyrazole intermediate with 2-cyanoacrylic acid derivatives using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane at 273 K, with triethylamine as a base .
  • Critical Conditions :
    • Maintain anhydrous conditions to prevent hydrolysis of the cyano group.
    • Control reaction temperature (<5°C) to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2224 cm⁻¹, C=O at ~1660 cm⁻¹) .
  • 1H-NMR : Use DMSO-d6 at 300 MHz to resolve aromatic protons (δ 7.35–7.59 ppm) and exchangeable NH signals (δ 11.30–12.43 ppm) .
  • X-ray Crystallography : Confirm molecular geometry using SHELX software for refinement (e.g., anti-periplanar conformation of the acrylamide group) .

Q. How is crystallographic data for this compound obtained and interpreted?

Methodological Answer:

  • Crystal Growth : Slow evaporation of methylene chloride solutions yields single crystals suitable for diffraction .
  • Data Collection/Refinement : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for structure solution. Key metrics include R-factor < 0.05 and hydrogen bonding analysis (e.g., N–H⋯O interactions forming R₂²(10) motifs) .

Q. How is purity assessed during synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30 v/v) to verify ≥98% purity .
  • Melting Point : Compare observed values (e.g., 294–295°C) with literature data to detect impurities .

Q. What functional groups dictate the compound’s reactivity?

Methodological Answer:

  • Electrophilic Sites : The nitrophenyl group undergoes nucleophilic aromatic substitution under basic conditions.
  • Acrylamide Motif : Susceptible to Michael addition reactions due to the α,β-unsaturated carbonyl system .

Advanced Research Questions

Q. How can mechanistic studies elucidate the condensation reaction pathway?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via in situ IR to track carbonyl group consumption.
  • Isotopic Labeling : Use ¹³C-labeled cyanoacetic acid to trace bond formation via 2D NMR .

Q. What computational methods predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilicity .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .

Q. How is environmental stability evaluated under varying conditions?

Methodological Answer:

  • Photodegradation : Expose to UV light (λ = 365 nm) and analyze degradation products via LC-MS .
  • Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C for 72 hours; monitor by HPLC .

Q. How are discrepancies between spectroscopic and crystallographic data resolved?

Methodological Answer:

  • Variable-Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25–100°C .
  • Conformational Analysis : Compare solid-state (X-ray) and solution-phase (DFT) structures to assess torsion angle variations .

Q. How are biological activity assays designed for this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant enzymes (e.g., EGFR) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa) via MTT assay, with IC₅₀ determination .

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